molecular formula C14H10FNO B582427 3-(3-Fluoro-5-methoxyphenyl)benzonitrile CAS No. 1365272-73-6

3-(3-Fluoro-5-methoxyphenyl)benzonitrile

Cat. No. B582427
CAS RN: 1365272-73-6
M. Wt: 227.238
InChI Key: CXEOOXQBMHIRRB-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methoxyphenyl)benzonitrile, commonly referred to as 3-Fluoro-5-methoxyphenylbenzonitrile or FMBN, is a fluorinated aromatic compound that has been studied for its potential applications in organic synthesis and scientific research. This compound has a variety of properties that make it an attractive molecule for scientific research, including its low toxicity, low volatility, and low reactivity.

Scientific Research Applications

Molecular Imaging in Alzheimer's Disease

3-(3-Fluoro-5-methoxyphenyl)benzonitrile is used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with positron emission tomography (PET). This application is significant for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and control groups. Decreased receptor densities in Alzheimer's patients, correlating with clinical symptoms and glucose utilization, indicate its potential for understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Continuous Flow Iodination in Organic Synthesis

The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, a process related to 3-(3-Fluoro-5-methoxyphenyl)benzonitrile, is explored under continuous flow conditions. This methodology is crucial for producing regioisomers in organic synthesis, particularly in the pharmaceutical industry. The research has implications for improving reaction efficiencies and yields in chemical syntheses (Dunn et al., 2018).

Antimicrobial Activity of Derivatives

Compounds derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, closely related to 3-(3-Fluoro-5-methoxyphenyl)benzonitrile, exhibit notable antimicrobial activity. These compounds are synthesized via the Gewald synthesis technique and tested for in vitro antimicrobial activity, offering insights into the development of new antimicrobial agents (Puthran et al., 2019).

Development of Fluorescent Probes

The chemical's derivatives are used in the development of fluorescent probes for sensing pH and metal cations. This application is vital for biological and chemical sensing technologies, particularly in the development of highly sensitive and selective sensors (Tanaka et al., 2001).

Nerve-Highlighting in Image-Guided Surgery

Derivatives like 4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]-benzonitrile are employed in developing nerve-highlighting fluorescent contrast agents. These agents are significant for image-guided surgery, as they can aid in the identification and preservation of nerves during surgical procedures, thereby reducing the risk of nerve damage (Gibbs-Strauss et al., 2011).

properties

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-14-7-12(6-13(15)8-14)11-4-2-3-10(5-11)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEOOXQBMHIRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742918
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-5-methoxyphenyl)benzonitrile

CAS RN

1365272-73-6
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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